molecular formula C8H5NO4 B8448816 3,4-Dihydroxy-5-cyanobenzoic acid

3,4-Dihydroxy-5-cyanobenzoic acid

Cat. No. B8448816
M. Wt: 179.13 g/mol
InChI Key: UVNLFDRZXWSAQU-UHFFFAOYSA-N
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Patent
US04963590

Procedure details

To a solution containing 2.3 g of 4-acetoxy-3-cyano-5-methoxybenzoic acid in 10 ml of dichloromethane 40 ml of 1 molar PBr3 in dichloromethane was added. The mixture was stirred over night at room temperature. The solvent was evaporated in vacuo and to the residue ice-water was added.
Name
4-acetoxy-3-cyano-5-methoxybenzoic acid
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[C:13]([O:14]C)=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][C:6]=1[C:16]#[N:17])(=O)C.P(Br)(Br)Br>ClCCl>[OH:14][C:13]1[CH:12]=[C:8]([CH:7]=[C:6]([C:16]#[N:17])[C:5]=1[OH:4])[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
4-acetoxy-3-cyano-5-methoxybenzoic acid
Quantity
2.3 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C=C(C(=O)O)C=C1OC)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred over night at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo and to the residue ice-water
ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C(=O)O)C=C(C1O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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